molecular formula C10H13BrClNO2S B12316587 (R)-alpha-(5-Bromo-2-thiophenylmethyl)proline HCl

(R)-alpha-(5-Bromo-2-thiophenylmethyl)proline HCl

Cat. No.: B12316587
M. Wt: 326.64 g/mol
InChI Key: XUJKCYUPEIQPAK-UHFFFAOYSA-N
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Description

®-alpha-(5-Bromo-2-thiophenylmethyl)proline hydrochloride is a chemical compound with the molecular formula C10H12BrNO2S·HCl It is a derivative of proline, an amino acid, and features a brominated thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-alpha-(5-Bromo-2-thiophenylmethyl)proline hydrochloride typically involves the bromination of a thiophene derivative followed by its coupling with a proline moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield .

Industrial Production Methods

In an industrial setting, the production of ®-alpha-(5-Bromo-2-thiophenylmethyl)proline hydrochloride may involve large-scale bromination reactions under controlled conditions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

®-alpha-(5-Bromo-2-thiophenylmethyl)proline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives .

Scientific Research Applications

®-alpha-(5-Bromo-2-thiophenylmethyl)proline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which ®-alpha-(5-Bromo-2-thiophenylmethyl)proline hydrochloride exerts its effects involves its interaction with specific molecular targets. The brominated thiophene ring can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-alpha-(5-Bromo-2-thiophenylmethyl)proline hydrochloride is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in research .

Properties

Molecular Formula

C10H13BrClNO2S

Molecular Weight

326.64 g/mol

IUPAC Name

2-[(5-bromothiophen-2-yl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H12BrNO2S.ClH/c11-8-3-2-7(15-8)6-10(9(13)14)4-1-5-12-10;/h2-3,12H,1,4-6H2,(H,13,14);1H

InChI Key

XUJKCYUPEIQPAK-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)(CC2=CC=C(S2)Br)C(=O)O.Cl

Origin of Product

United States

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